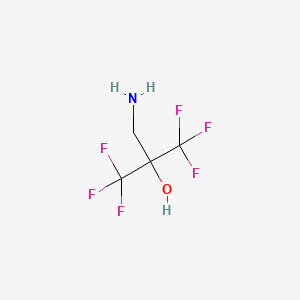![molecular formula C16H20N4O2S B2959653 1-[4-(Propan-2-yloxy)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097934-77-3](/img/structure/B2959653.png)
1-[4-(Propan-2-yloxy)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Propan-2-yloxy)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine, also known as PBTZ169, is a novel compound that has gained attention in the scientific community due to its potential as a therapeutic agent. PBTZ169 has been shown to exhibit antimycobacterial activity, making it a promising candidate for the treatment of tuberculosis.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
1-[4-(Propan-2-yloxy)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine and related compounds have been explored for their potential in various scientific research applications, particularly focusing on their synthesis and biological activities. These compounds are derived from a broader class of chemical structures involving piperazine, thiadiazole, and benzoyl components, each contributing unique properties that make them suitable for biological and medicinal research.
Synthesis Methods and Chemical Reactivity
The synthesis of related compounds often involves the condensation of amino-substituted thiadiazoles with carboxylic acid derivatives or through alkylation reactions. For example, the synthesis of antimicrobial agents through the condensation of 2-amino-5-phenyl-5H-thiazolo[4,3-b][1,3,4]thiadiazoles with various carboxylic acid derivatives, leading to a range of thiadiazole derivatives, showcases the chemical reactivity and versatility of these compounds in creating biologically active molecules (Hamama et al., 2017).
Antimicrobial and Anti-inflammatory Activities
Compounds containing the piperazine and thiadiazole motifs have been evaluated for their antimicrobial properties. For instance, novel piperazine-linked benzothiazolyl-4-thiazolidinones were synthesized and demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) rivaling those of standard antibiotics (Patel & Park, 2014). Similarly, compounds with a structure incorporating 1,3,4-thiadiazole and piperazine units have shown significant anti-inflammatory activity, indicative of their potential in developing new therapeutic agents (Ahmed et al., 2017).
Antileishmanial and Antiprotozoal Activities
Research into the antileishmanial activity of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents has shown promising results against Leishmania major, with specific compounds demonstrating low toxicity and high selectivity indices, suggesting potential for the development of new antiprotozoal drugs (Tahghighi et al., 2011).
Antibacterial and Biofilm Inhibition
Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized and found to exhibit potent antibacterial efficacy and biofilm inhibition activities against various bacterial strains, including MRSA and VRE, highlighting their potential as novel antibacterial agents and biofilm inhibitors (Mekky & Sanad, 2020).
Propiedades
IUPAC Name |
(4-propan-2-yloxyphenyl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-12(2)22-14-5-3-13(4-6-14)16(21)20-9-7-19(8-10-20)15-11-17-23-18-15/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDGKZKQBMWSHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Propan-2-yloxy)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

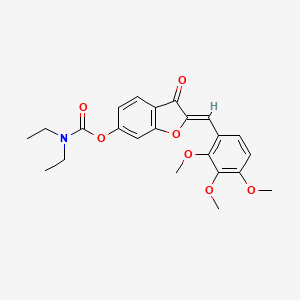
![4-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbutanohydrazide](/img/structure/B2959573.png)
![4-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride](/img/structure/B2959575.png)
![4-Chloro-7-methylthieno[3,2-D]pyrimidin-2-amine](/img/structure/B2959576.png)
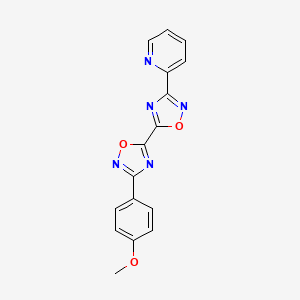
![3-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2959580.png)
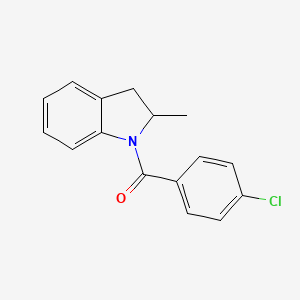
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2959583.png)
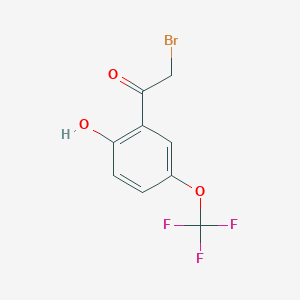
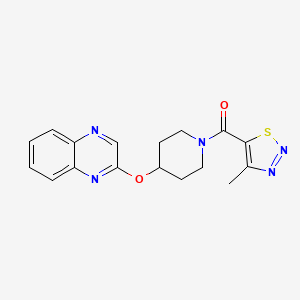
![2-(naphthalen-2-yloxy)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2959586.png)
![2-[[1-(3-Fluoro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B2959591.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-methylisoxazol-4-yl)methanone](/img/structure/B2959592.png)
